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Compound of Interest

Compound Name: m-PEG9-Amine

Cat. No.: B1676802 Get Quote

An In-depth Technical Guide to m-PEG9-Amine
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of m-PEG9-Amine (CAS Number: 211859-73-

3), a monodisperse polyethylene glycol (PEG) linker critical in the development of advanced

bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug

Conjugates (ADCs).

Core Concepts and Physicochemical Properties
m-PEG9-Amine is a heterobifunctional linker featuring a methoxy-terminated nine-unit

polyethylene glycol chain and a terminal primary amine.[1][2][3][4] The hydrophilic PEG

backbone enhances the solubility and bioavailability of the resulting conjugates in aqueous

media, a crucial factor in drug development.[4] The terminal amine group serves as a reactive

handle for conjugation to various molecules, such as carboxylic acids, activated NHS esters,

and carbonyls.[3][4]

Physicochemical Data Summary
The following table summarizes the key physicochemical properties of m-PEG9-Amine.
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Property Value Reference

CAS Number 211859-73-3 [2][3]

Molecular Formula C19H41NO9 [2][3]

Molecular Weight 427.53 g/mol [2][3]

Appearance Colorless to light yellow liquid [2]

Density 1.060 g/cm³ [2]

Purity Typically >95%

Solubility Soluble in DMSO [3]

LogP 0.424 [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
10 [2]

Rotatable Bond Count 26 [2]

Commercial Availability
m-PEG9-Amine is available from several commercial suppliers, catering to research and

development needs. The purity and available quantities may vary by supplier.

Supplier Purity Available Quantities

BroadPharm >98% 500 mg, 1 g, 5 g, 10 g

MedKoo Biosciences >98% 500 mg, 1 g

Precise PEG >96% Inquiry for quantities

MedChemExpress 97.0% Inquiry for quantities

Sobekbio Biosciences 98%
1 mg, 5 mg, 10 mg, 25 mg, 50

mg, 100 mg

AxisPharm ≥95% Inquiry for quantities
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Note: Pricing and availability are subject to change. Please consult the respective suppliers for

current information.

Synthesis and Quality Control
While specific, proprietary synthesis protocols for m-PEG9-Amine are not publicly detailed, the

general synthetic route involves the oligomerization of ethylene oxide to achieve the desired

PEG chain length, followed by the introduction of a methoxy group at one terminus and

functional group transformation to yield the primary amine at the other.

Quality control for m-PEG9-Amine typically involves:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and

the length of the PEG chain.

Mass Spectrometry (MS): To verify the molecular weight.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Applications in Drug Development
The unique properties of m-PEG9-Amine make it a valuable tool in the development of

targeted therapeutics.

PROTACs
In the context of PROTACs, m-PEG9-Amine functions as a linker connecting a target protein-

binding ligand to an E3 ubiquitin ligase-binding ligand.[1][2] This ternary complex formation

facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[1]

[2] The length and flexibility of the PEG9 linker are critical for optimal ternary complex formation

and degradation efficiency.

Below is a conceptual workflow for the mechanism of action of a PROTAC utilizing an m-
PEG9-Amine linker.
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PROTAC Mechanism of Action

Antibody-Drug Conjugates (ADCs)
In ADCs, m-PEG9-Amine can be used to link a potent cytotoxic agent to a monoclonal

antibody.[1][2] The antibody directs the conjugate to a specific target, such as a cancer cell,

and upon internalization, the cytotoxic payload is released, leading to cell death. The PEG

linker enhances the solubility and stability of the ADC.

The following diagram illustrates the general structure of an ADC incorporating an m-PEG9-
Amine linker.

Monoclonal Antibody Targets specific antigen on cell surface m-PEG9-Amine Linker Enhances solubility and stability Cytotoxic Drug Induces cell death upon release

Click to download full resolution via product page
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General Structure of an ADC

Experimental Protocols
The following are representative protocols for the use of m-PEG9-Amine in bioconjugation.

Specific reaction conditions may need to be optimized for individual applications.

General Protocol for Amide Bond Formation with a
Carboxylic Acid
This protocol describes the conjugation of m-PEG9-Amine to a molecule containing a

carboxylic acid using EDC and NHS chemistry.

Materials:

m-PEG9-Amine

Carboxylic acid-containing molecule

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

Quenching solution (e.g., hydroxylamine)

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

Activation of Carboxylic Acid:

Dissolve the carboxylic acid-containing molecule in Activation Buffer.

Add a 1.2-fold molar excess of EDC and a 1.2-fold molar excess of NHS.
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Incubate for 15-30 minutes at room temperature to form the NHS ester.

Conjugation:

Dissolve m-PEG9-Amine in Coupling Buffer.

Add the activated NHS ester solution to the m-PEG9-Amine solution. A 2-fold molar

excess of the amine may be used.

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with

gentle stirring.

Quenching:

Add a quenching solution, such as hydroxylamine, to a final concentration of 10-50 mM to

stop the reaction and hydrolyze any unreacted NHS esters.

Incubate for 15-30 minutes at room temperature.

Purification:

Purify the conjugate using an appropriate method, such as dialysis, size-exclusion

chromatography (SEC), or reverse-phase HPLC, to remove unreacted starting materials

and byproducts.

Characterization:

Characterize the final conjugate using techniques such as MS to confirm the molecular

weight and HPLC to assess purity.

The experimental workflow for this conjugation is depicted below.
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Amide Bond Formation Workflow

Conclusion
m-PEG9-Amine is a versatile and valuable tool for researchers in drug development and

bioconjugation. Its well-defined structure, hydrophilicity, and reactive amine handle enable the
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synthesis of complex and effective therapeutic agents like PROTACs and ADCs. The

information and protocols provided in this guide serve as a starting point for the successful

application of m-PEG9-Amine in innovative research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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